molecular formula C16H12O3 B8552923 4-Carboxychalcone CAS No. 20118-38-1

4-Carboxychalcone

Cat. No. B8552923
CAS RN: 20118-38-1
M. Wt: 252.26 g/mol
InChI Key: BFLGEZGYYCQWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxychalcone is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Carboxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Carboxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20118-38-1

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-(3-oxo-3-phenylprop-1-enyl)benzoic acid

InChI

InChI=1S/C16H12O3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H,(H,18,19)

InChI Key

BFLGEZGYYCQWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2.0 g of sodium hydroxide in 25 ml of water and 10 ml of ethanol was added 4.50 g of 4-carboxybenzaldehyde (supplied by the Aldrich Chemical Company, Milwaukee, Wisconsin) in one portion. After stirring for 15 min. at room temperature, 3.60 g of acetophenone was added and the resulting solution was stirred at room temperature for 3 hrs. The reaction mixture was cooled in an ice-bath and acidified with 75 ml of 1N hydrochloric acid. The precipitate was collected, washed with water and air-dried. Recrystallization from methanol gave 4.64 g (61%) of 4-carboxybenzalacetophenone as yellow crystals, m.p. 227°-229° C. after drying at 90°-95° C. under vacuum for 4 hrs.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetophenone (44b, 0.50 ml, 4.3 mmol) and sodium hydroxide (0.50 g, 12.5 mmol) were combined in ethanol (2 ml) and water (2 ml) and stirred for 30 min at room temperature. 4-Formylbenzoic acid (1ad, 0.71 g, 4.7 mmol) was added and the mixture stirred for 48 hr at room temperature. Water (25 ml) was added, the mixture acidified with hydrochloric acid (1 N) and the resulting precipitate was filtered and recrystallized from ethyl acetate to give 0.65 g (60%) of a white solid: mp 222-224° C. [expected mp 227-229° C.]; NMR: (DMSO) δ 7.67 (m, 4H), 7.99 (m, 4H), 8.18 (m, 3H), 13.14 (s, 1H); 13C NMR: (DMSO) δ 124.2, 128.5, 128.7, 128.8, 129.6, 132.1, 133.2, 137.3, 138.7, 142.4, 166.7, 189.0.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Yield
60%

Synthesis routes and methods III

Procedure details

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